6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by iodination and methylation reactions . Industrial production methods often employ metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes may require high temperatures, specific solvents, and extended reaction times to achieve the desired product.
Chemical Reactions Analysis
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Rab geranylgeranyl transferase (RGGT), disrupting the prenylation of Rab11A in human cervical carcinoma cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to potential therapeutic effects.
Comparison with Similar Compounds
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolimidine: An antiulcer drug with a similar core structure.
Zolpidem: A medication for treating insomnia and brain disorders.
Saripidem: A sedative and anxiolytic drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URORBEKDDKFEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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